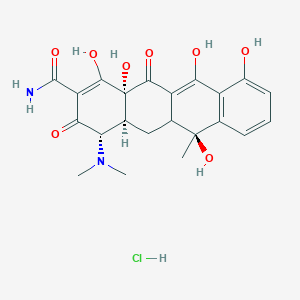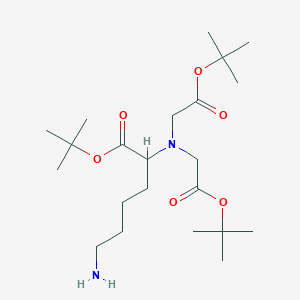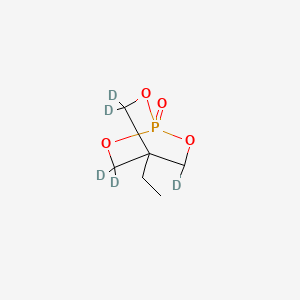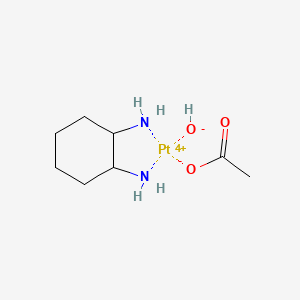
trans-1,2-Cyclohexanediamine Platinum Complex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-1,2-Cyclohexanediamine Platinum Complex: is a platinum-based compound known for its significant role in chemotherapy, particularly in the treatment of various cancers. This compound is a part of a broader class of platinum complexes that have been extensively studied for their antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of trans-1,2-Cyclohexanediamine Platinum Complex typically involves the reaction of trans-1,2-cyclohexanediamine with potassium tetrachloroplatinate in the presence of potassium iodide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and washing with water and acetone .
Industrial Production Methods: : Industrially, the production of this complex follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-purity starting materials and solvents is crucial to avoid contamination and ensure the efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: : Trans-1,2-Cyclohexanediamine Platinum Complex undergoes various chemical reactions, including substitution reactions where the ligands around the platinum center are replaced by other ligands. It also participates in oxidation-reduction reactions, where the oxidation state of platinum changes .
Common Reagents and Conditions: : Common reagents used in these reactions include halides, amines, and other nucleophiles. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with oxalate ions leads to the formation of oxaliplatin, a well-known chemotherapeutic agent .
Scientific Research Applications
Chemistry: : In chemistry, trans-1,2-Cyclohexanediamine Platinum Complex is used as a precursor for synthesizing other platinum-based compounds. Its unique structure allows for various modifications, making it a versatile compound in synthetic chemistry .
Biology and Medicine: : The most notable application of this compound is in medicine, where it is used as an antitumor agent. It is particularly effective against colorectal cancer and is often used in combination with other chemotherapeutic agents .
Industry: : In the industrial sector, this compound is used in the production of other platinum-based drugs. Its stability and reactivity make it a valuable intermediate in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of trans-1,2-Cyclohexanediamine Platinum Complex involves its interaction with DNA. The platinum center binds to the nitrogen atoms of the DNA bases, leading to the formation of cross-links. These cross-links inhibit DNA replication and transcription, ultimately causing cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include cisplatin, carboplatin, and oxaliplatin. These compounds also contain platinum and are used in chemotherapy .
Uniqueness: : What sets trans-1,2-Cyclohexanediamine Platinum Complex apart is its unique structure, which allows for different reactivity and interaction with biological molecules. Unlike cisplatin, which forms intrastrand cross-links, this compound can form interstrand cross-links, leading to different biological effects .
Conclusion
This compound is a versatile and valuable compound in both scientific research and clinical applications. Its unique properties and reactivity make it a crucial component in the development of new chemotherapeutic agents and other platinum-based compounds.
Properties
Molecular Formula |
C8H18N2O3Pt+2 |
|---|---|
Molecular Weight |
385.32 g/mol |
IUPAC Name |
cyclohexane-1,2-diamine;platinum(4+);acetate;hydroxide |
InChI |
InChI=1S/C6H14N2.C2H4O2.H2O.Pt/c7-5-3-1-2-4-6(5)8;1-2(3)4;;/h5-6H,1-4,7-8H2;1H3,(H,3,4);1H2;/q;;;+4/p-2 |
InChI Key |
LWOQXISPKYXNJS-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)[O-].C1CCC(C(C1)N)N.[OH-].[Pt+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13408216.png)
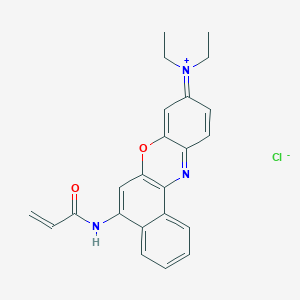
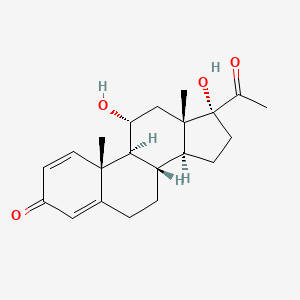
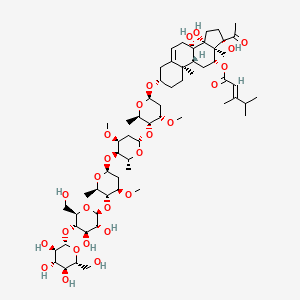
![1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B13408251.png)
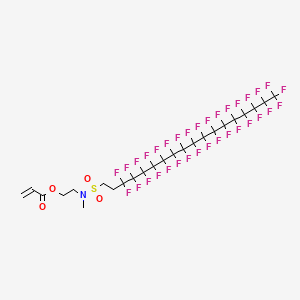
![(R)-1-Methyl-5-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinanol Ester](/img/structure/B13408267.png)
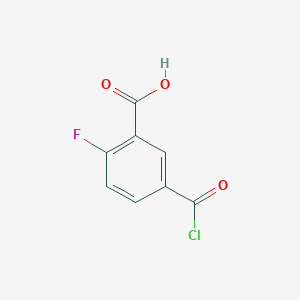
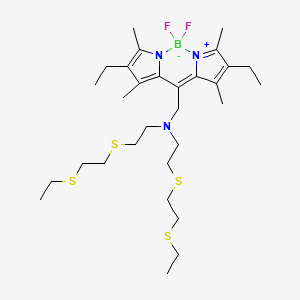
![2-[Di(methyl-d3)amino]-1-propanol](/img/structure/B13408278.png)
